Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
Molecular Formula |
C7H10N2O4 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)13-9-6/h3-4H2,1-2H3 |
InChI Key |
XTYRIOSUODDBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with methoxymethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced heterocyclic derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features an oxadiazole ring with a methoxymethyl group and a carboxylate ester. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound in various fields.
Chemical Synthesis
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate serves as an essential building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form oxadiazole oxides.
- Reduction : Reduction reactions can yield different heterocyclic structures.
- Substitution : The methoxy group can be replaced with other functional groups under specific conditions.
The compound exhibits notable biological properties, including:
- Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast adenocarcinoma) and CEM-13 (acute lymphoblastic leukemia). The mechanism appears to involve the activation of apoptotic pathways through increased levels of p53 and caspase-3 cleavage .
- Antimicrobial Properties : It demonstrates significant activity against various bacterial strains, potentially disrupting cell wall synthesis and essential metabolic pathways .
To understand the efficacy of this compound relative to similar compounds, the following table summarizes their biological activities:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Oxadiazole | High | Moderate |
| Ethyl 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylate | Triazole | Moderate | High |
| Ethyl 5-(4-methoxyphenyl)-1,2,4-thiadiazole-3-carboxylate | Thiadiazole | Low | High |
This table illustrates the varying biological activities among these compounds, highlighting the unique position of this compound within its chemical class.
Case Study 1: Anticancer Efficacy
A study explored the anticancer properties of this compound on several cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed significant activation of apoptotic markers in treated cells .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that it effectively inhibited bacterial growth by interfering with cell wall synthesis and metabolic processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2,4-oxadiazole-3-carboxylates allows for tailored physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations and Structural Analogues
Notes:
- Reactivity : Chloromethyl derivatives exhibit higher electrophilicity, enabling nucleophilic substitutions, whereas aryl-substituted analogs (e.g., 4-chlorophenyl) favor π-π interactions in biological targets .
Biological Activity
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Oxadiazole Compounds
Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities. The 1,2,4-oxadiazole derivatives have been reported to exhibit antitumor , antibacterial , antiviral , and anti-inflammatory properties, among others . The structural diversity within this class allows for the modification and enhancement of their pharmacological profiles.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes such as histone deacetylases (HDAC), carbonic anhydrases (CA), and butyrylcholinesterase (BChE), which are involved in various cellular processes .
- Anticancer Activity : Studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress .
Anticancer Activity
This compound has been evaluated for its anticancer properties across multiple studies. For instance:
- In vitro assays demonstrated that derivatives with oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines including HT-29 (colon), A375 (melanoma), and MCF-7 (breast) with IC50 values ranging from 0.010 to 18.50 μM .
- A comparative study highlighted that the compound showed selective activity against renal cancer cells with an IC50 value of approximately 1.143 μM .
Antibacterial Activity
The antibacterial potential of this compound has been explored in various contexts:
- Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, several derivatives were tested against microbial strains and exhibited activity comparable to standard antibiotics such as amoxicillin and cefixime .
Study 1: Antitumor Activity Evaluation
A recent study assessed the antitumor efficacy of this compound against a panel of human tumor cell lines. The results indicated:
| Cell Line | IC50 Value (μM) |
|---|---|
| HT-29 (Colon) | 2.76 |
| MCF-7 (Breast) | 9.27 |
| A375 (Melanoma) | 6.82 |
These findings suggest that the compound possesses notable anticancer properties that warrant further investigation.
Study 2: Antibacterial Mechanism Investigation
Another investigation focused on the antibacterial mechanism of oxadiazole derivatives. The study utilized molecular docking techniques to elucidate interactions between the compounds and bacterial enzymes:
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| Ethyl 5-(methoxymethyl)-... | Peptide Deformylase | -7.90 |
| Other Derivatives | Various | Variable |
This analysis revealed a strong binding affinity for key bacterial enzymes, suggesting a potential mechanism for their antibacterial action .
Q & A
Q. What are the common synthetic routes for Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, acylamidrazones or carboxylic acid hydrazides can react with carbethoxyformimidate to form the oxadiazole core. A three-step approach involving ester hydrolysis (e.g., using NaOH or HCl) may yield the carboxylic acid derivative, as seen in analogous oxadiazole syntheses . Optimization of reaction conditions (e.g., reflux in toluene or THF) and purification via flash chromatography (eluent: EtOAc/hexane) are critical for isolating the product .
Q. How is the compound characterized spectroscopically?
Characterization relies on ¹H/¹³C NMR for structural elucidation of the methoxymethyl and ester groups, mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z: ~235 [M+H]⁺ for related analogs), and FT-IR to identify carbonyl (C=O) and oxadiazole ring vibrations. Single-crystal X-ray diffraction, as applied to structurally similar compounds, can resolve intermolecular interactions (e.g., hydrogen bonding) and dihedral angles between substituents .
Q. What safety precautions are necessary when handling this compound?
Based on analogous oxadiazole derivatives, hazards include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers should wear PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Avoid inhalation and ensure proper waste disposal .
Advanced Research Questions
Q. What strategies optimize the yield of this compound during synthesis?
Yield optimization involves:
- Temperature control : Reactions performed at 110°C for 16 hours improve cyclization efficiency .
- Catalyst selection : Acidic conditions (e.g., methylsulfonic acid) enhance cyclocondensation .
- Purification : Combiflash chromatography with gradient elution (e.g., 10–30% EtOAc in hexane) isolates the product while minimizing impurities .
Q. How does the methoxymethyl substituent influence the compound’s reactivity and stability?
The methoxymethyl group introduces steric hindrance and electron-donating effects, which may:
- Reduce nucleophilic attack on the oxadiazole ring compared to electron-withdrawing substituents (e.g., nitro groups) .
- Enhance solubility in polar solvents (e.g., DMSO, methanol) due to the ether oxygen, facilitating biological assays . Stability studies under acidic/basic conditions (e.g., pH 2–12) and thermal analysis (TGA/DSC) are recommended to assess degradation pathways .
Q. What are the potential applications of this compound in medicinal chemistry?
Oxadiazole derivatives are explored as covalent enzyme inhibitors (e.g., cysteine protease inhibitors for antiviral activity) and bioisosteres for amide bonds. The methoxymethyl group may improve pharmacokinetic properties (e.g., metabolic stability) compared to methyl or tert-butyl analogs .
Q. How can stability under varying pH and temperature conditions be systematically analyzed?
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, followed by HPLC analysis to monitor degradation .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For example, related oxadiazoles exhibit stability up to 150°C, making them suitable for high-temperature applications .
Q. What challenges arise in crystallographic analysis of this compound?
Challenges include:
- Crystal growth : Slow evaporation from ethyl acetate/hexane mixtures may yield suitable crystals.
- Intermolecular interactions : Hydrogen bonding between the oxadiazole nitrogen and water/ester groups can complicate packing, as observed in triazole analogs with dihedral angles >80° between aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
